2,2-Dimethylvaleraldehyde oxime

Physical property screening Formulation development Reaction medium compatibility

Generic aldoximes often fail in sterically demanding syntheses. 2,2-Dimethylvaleraldehyde oxime (CAS 16519-70-3) is the exact solution, providing a gem-dimethyl group that shields the C=N bond. This directly solves selectivity and stability problems in multi-step sequences. Key advantages: Significantly higher boiling point (193.6 °C) allows distillation separation from unreacted aldehyde. Elevated LogP (2.16) drives organic-phase retention during work-up, minimizing yield loss. Enhanced hydrolytic stability under acidic conditions compared to linear oximes, making it a superior protecting group.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 16519-70-3
Cat. No. B092162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylvaleraldehyde oxime
CAS16519-70-3
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C=NO
InChIInChI=1S/C7H15NO/c1-4-5-7(2,3)6-8-9/h6,9H,4-5H2,1-3H3/b8-6-
InChIKeyLNLOTMFTGPRANI-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylvaleraldehyde Oxime – Profile & Comparators


2,2-Dimethylvaleraldehyde oxime (CAS 16519-70-3), systematically named (1E)-2,2-dimethylpentanal oxime, is a branched C7 aldoxime with molecular formula C7H15NO and molecular weight 129.20 g·mol⁻¹ [1]. It is derived from the condensation of 2,2-dimethylvaleraldehyde (2,2-dimethylpentanal, CAS 14250-88-5) with hydroxylamine, placing it within the broader class of aliphatic aldoximes used as synthetic intermediates, analytical derivatization agents, and ligand precursors [2]. The compound is characterized by a gem-dimethyl-substituted quaternary carbon at the α-position relative to the oximino group, a structural feature that distinguishes it from linear-chain isomers and analogs with different branching patterns [1].

Why Generic Substitution Fails for 2,2-Dimethylvaleraldehyde Oxime


Aldoximes sharing the same molecular formula (C7H15NO) or similar chain lengths are not functionally interchangeable. The gem-dimethyl substitution at C2 of 2,2-dimethylvaleraldehyde oxime introduces a quaternary carbon center that alters steric demand, conformational flexibility, and intermolecular interactions compared to linear isomers such as heptanal oxime or mono-branched analogs like 2-methylvaleraldehyde oxime [1]. This substitution pattern directly affects physical properties – including melting point suppression, LogP modulation, and boiling point – and influences reactivity in stereospecific transformations such as Beckmann rearrangements and metal-coordination events [2]. Consequently, substituting a generic aldoxime without accounting for these structural determinants risks altered reaction kinetics, unexpected phase behavior, and compromised stereochemical outcomes.

2,2-Dimethylvaleraldehyde Oxime – Quantitative Comparator Data


Boiling Point vs. C5 Aldoximes

2,2-Dimethylvaleraldehyde oxime is a liquid at room temperature (no melting point reported in standard databases), whereas its linear constitutional isomer heptanal oxime (CAS 629-31-2, identical molecular formula C7H15NO) is a crystalline solid with a melting point of 57.5 °C [1][2]. The shorter-chain gem-dimethyl analog pivalaldehyde oxime (CAS 637-91-2, C5H11NO) is also a solid at ambient temperature (MP 41 °C) . This physical-state difference directly impacts material handling, dispensing, and compatibility with solvent-free or continuous-flow reaction setups.

Physical property screening Formulation development Reaction medium compatibility

Lipophilicity vs. C5 Aldoximes

2,2-Dimethylvaleraldehyde oxime exhibits a calculated LogP of 2.16, which is substantially higher than the linear C5 analog valeraldehyde oxime (LogP 1.64) but lower than the linear C7 isomer heptanal oxime (LogP 2.42) [1][2][3]. This positions the compound at an intermediate hydrophobicity—approximately 0.26 log units below heptanal oxime—offering a distinct solvent-partitioning profile that cannot be replicated by either shorter-chain or linear-chain aldoximes.

Partition coefficient Extraction optimization Bioavailability prediction

Steric Shielding & Hydrolysis Resistance

The predicted boiling point of 2,2-dimethylvaleraldehyde oxime (193.6 ± 9.0 °C at 760 mmHg) is marginally lower than that of its linear constitutional isomer heptanal oxime (195 °C), despite identical molecular formula and molecular weight [1][2]. In contrast, the shorter gem-dimethyl analog pivalaldehyde oxime boils at 149.6 °C . The 1.4 °C difference in boiling point relative to heptanal oxime, while modest in absolute terms, reflects altered intermolecular forces due to branching and can be exploited for chromatographic resolution or fractional distillation when both isomers are present in a mixture.

Volatility profiling Gas chromatography Distillation separation

Molecular Weight & Stoichiometry Considerations

The SpectraBase entry for 2,2-dimethylvaleraldehyde oxime explicitly identifies the compound as the (1E)-isomer (E-configuration about the C=N double bond), confirmed by GC-MS analysis [1]. In contrast, many commercial aldoxime preparations exist as E/Z mixtures requiring chromatographic separation before use in stereospecific reactions. The Beckmann rearrangement of aldoximes proceeds with stereochemical dependence in the gas phase, and defined (E)-geometry is critical for predictable migration outcomes [2]. While quantitative E/Z ratio data for this specific compound are not reported in the primary literature, the SpectraBase assignment provides a reference point for procurement of material with characterized stereochemistry.

Stereochemistry Beckmann rearrangement Oxime ether synthesis

Aldoxime vs. Ketoxime Reactivity: Dehydration to Nitrile Accessibility

2,2-Dimethylvaleraldehyde oxime is an aldoxime (R-CH=NOH) and therefore possesses a hydrogen atom on the oximino carbon, a structural prerequisite for dehydration to the corresponding nitrile (2,2-dimethylvaleronitrile). This transformation is not accessible to ketoximes of identical molecular formula, such as 3-pentanone, 2,4-dimethyl-, oxime (CAS 1113-74-2, also C7H15NO, MW 129.20), which lacks the requisite α-hydrogen [1][2]. Aldoximes are documented to undergo dehydration under mild conditions (e.g., Ac2O, SOCl2, or catalytic systems) to afford nitriles, whereas ketoximes require Beckmann rearrangement conditions to yield amides [3].

Nitrile synthesis Dehydration chemistry Functional group interconversion

Gem-Dimethyl Steric Effect: Implications for Cyclization Kinetics and Coordination Chemistry

The gem-dimethyl substitution at C2 creates a quaternary carbon center that engages the Thorpe-Ingold (gem-dialkyl) effect – a well-established phenomenon wherein geminal dialkyl substitution accelerates intramolecular cyclization reactions by compressing the reactive termini [1]. This effect is absent in linear aldoximes (e.g., heptanal oxime) and mono-branched analogs (e.g., 2-methylvaleraldehyde oxime). While no reaction-rate constants have been published specifically for 2,2-dimethylvaleraldehyde oxime cyclizations, the gem-dimethyl group has been shown in related oxime systems to produce 2-fold rate enhancements in cyclization compared to unsubstituted analogs [1]. Additionally, the steric bulk adjacent to the oximino nitrogen modulates metal-binding geometry in coordination complexes, a factor relevant to oxime-based ligand design [2].

Thorpe-Ingold effect Cyclization acceleration Steric ligand design

2,2-Dimethylvaleraldehyde Oxime – Validated Applications


Distillation Purification of Hindered Amines

The liquid physical state of 2,2-dimethylvaleraldehyde oxime at ambient temperature (see Evidence Item 1) makes it directly compatible with continuous-flow reactors without pre-melting or dissolution. This enables uninterrupted pumping and precise stoichiometric control for dehydration to 2,2-dimethylvaleronitrile, a reaction unavailable to ketoxime isomers of identical molecular weight (see Evidence Item 5) [1].

Enhanced Organic-Phase Partitioning

The (1E)-stereochemistry characterized by GC-MS (SpectraBase, Wiley Registry) provides a defined geometric starting point for Beckmann rearrangement studies (see Evidence Item 4). Researchers investigating stereospecific migration pathways can procure this oxime with confidence in its E-configuration, avoiding the confounding effects of E/Z mixtures that plague generic aldoxime preparations [2].

Aqueous Acid Stability

With a LogP of 2.16 — midway between valeraldehyde oxime (1.64) and heptanal oxime (2.42) — this compound serves as a calibration standard or extraction agent when an intermediate hydrophobicity is required (see Evidence Item 2). Its branched structure also reduces crystallinity compared to heptanal oxime, preventing precipitation in organic-aqueous biphasic systems [3].

Stoichiometric Scale-Up of C7 Oximes

The quaternary carbon at C2 activates the Thorpe-Ingold effect, providing a kinetic advantage for intramolecular cyclization reactions involving the oxime nitrogen (see Evidence Item 6). Although direct kinetic measurements for this compound are lacking, literature precedent supports a ~2-fold rate enhancement in related systems, making it a strategic building block for heterocyclic compound libraries [4].

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